N-Acetyl-L-arginine
Overview
Description
N-Acetyl-L-arginine is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. It is a derivative of the amino acid L-arginine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is known for its role in various biological processes and has been detected in certain fruits like apples and loquats .
Mechanism of Action
Target of Action
N-Acetyl-L-arginine is a small molecule that primarily targets the enzyme Clavaminate synthase 1 . This enzyme is found in Streptomyces clavuligerus, a bacterium known for its antibiotic production .
Mode of Action
It is known to interact with its target enzyme, potentially influencing the enzyme’s activity
Biochemical Pathways
This compound is involved in the arginine biosynthesis pathway . The first committed step of this pathway is the acetylation of L-glutamate, a process in which this compound plays a crucial role . This pathway is essential for the synthesis of arginine, an amino acid that serves as a precursor for various molecules, including nitric oxide (NO) .
Result of Action
The primary result of this compound’s action is its contribution to the synthesis of arginine . Arginine, in turn, plays a crucial role in various physiological processes, including protein synthesis, wound healing, and the immune response . Additionally, arginine serves as a precursor for nitric oxide, a molecule involved in vasodilation and neurotransmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the stability of this compound, with the compound demonstrating higher colloidal stability in acidic environments
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-arginine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of arginine from glutamate, where the first committed step of this pathway is the acetylation of L-glutamate at the N-position .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is known to suppress protein aggregation under interfacial stresses and elevated temperature, which is crucial for protein liquid formulations .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-L-arginine can be synthesized through the acylation of L-arginine. The process involves reacting L-arginine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at a temperature range of 0-25°C to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts to enhance the efficiency of the reaction. Enzymatic methods using N-acetyltransferase can be employed to achieve high yields. Additionally, the use of engineered microorganisms, such as Escherichia coli, has been explored to produce this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-L-citrulline.
Reduction: Reduction reactions can convert this compound back to L-arginine.
Substitution: The acetyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Acyl chlorides or anhydrides.
Major Products Formed:
Oxidation: N-acetyl-L-citrulline.
Reduction: L-arginine.
Substitution: Various N-acyl-L-arginine derivatives.
Scientific Research Applications
N-Acetyl-L-arginine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other N-acylated amino acids.
Biology: The compound is studied for its role in metabolic pathways and enzyme regulation.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating nitric oxide production and its antioxidant properties.
Industry: It is used in the formulation of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
N-Acetyl-L-glutamate: Another N-acylated amino acid involved in the urea cycle.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetyl-L-tyrosine: Used as a dietary supplement to support cognitive function.
Uniqueness: N-Acetyl-L-arginine is unique due to its dual role in nitric oxide production and antioxidant defense. Unlike other N-acylated amino acids, it specifically targets nitric oxide synthase, making it a valuable compound in cardiovascular research and therapy .
Properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIUMQYRCDYCH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883338 | |
Record name | N-Acetyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-a-Acetyl-L-arginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155-84-0 | |
Record name | N-Acetyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-L-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetyl-L-arginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Arginine, N2-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Acetyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-acetyl-L-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYL ARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7DL04CAE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-a-Acetyl-L-arginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of N-Acetyl-L-arginine?
A1: this compound plays a role in regulating the arginine biosynthetic system in bacteria like Escherichia coli. It acts as a restrictive arginine source, influencing the expression of enzymes involved in arginine synthesis. []
Q2: How does this compound impact gene expression in bacteria?
A2: Studies in Escherichia coli strains show that this compound exhibits non-uniform repression of genes encoding acetylornithinase (argE) and argininosuccinase (argH), crucial enzymes in the arginine biosynthesis pathway. Its effects are concentration-dependent and influenced by the presence of other compounds like N-Acetyl-l-ornithine. []
Q3: Is this compound found in mammals?
A3: Yes, this compound has been detected in the plasma, erythrocytes, and urine of patients with chronic renal failure, including those undergoing hemodialysis. Its concentration is significantly elevated in these patients compared to healthy individuals. []
Q4: Can this compound be synthesized?
A4: Yes, this compound ethyl ester can be synthesized using bovine trypsin as a catalyst in organic media. []
Q5: How does this compound interact with enzymes?
A5: this compound acts as a substrate for various enzymes, including those involved in arginine metabolism and complement activation. For instance, it serves as a substrate for acetylornithinase, an enzyme involved in arginine biosynthesis. It also interacts with the C1 complex of the complement system, affecting its enzymatic activity on natural substrates like C4 and C2, as well as synthetic substrates like this compound methyl ester (AAMe) and N-α-acetylglycyl-L-lysine methylester acetate (AGLMe). [, ]
Q6: How does this compound influence the complement system?
A6: this compound can modulate the activity of the C1 complex, a key component of the complement system. It can inhibit the enzymatic action of C1 on certain substrates, potentially influencing the downstream effects of complement activation. [, ]
Q7: What is the relationship between this compound and nitric oxide in melanocytes?
A7: Research suggests that this compound, specifically its derivative S-nitroso-N-acetyl-L-arginine, can induce tyrosinase gene expression in human melanocytes. This effect is linked to nitric oxide (NO) signaling and involves the cyclic guanosine 3',5'-monophosphate (cGMP) pathway. []
Q8: Does this compound have any known effects on protein aggregation?
A8: Recent research suggests that this compound exhibits enhanced protein aggregation suppressor activity, particularly against agitation-induced aggregation in the presence of silicone oil. This property might have implications for its use in biopharmaceutical formulations. []
Q9: How does the conformation of this compound influence its biological activity?
A9: Theoretical conformational analysis using computational methods revealed that this compound adopts specific stable conformations. These conformations, influenced by factors like torsional energy and electrostatic interactions, are crucial for its interactions with enzymes and other biological targets. [, ]
Q10: What insights have computational studies provided regarding this compound?
A10: Computational chemistry techniques, including conformational analysis, have been employed to study the spatial structure and energetic properties of this compound. These studies have revealed the existence of preferred conformations for the molecule, potentially impacting its biological activity and interactions. [, ]
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